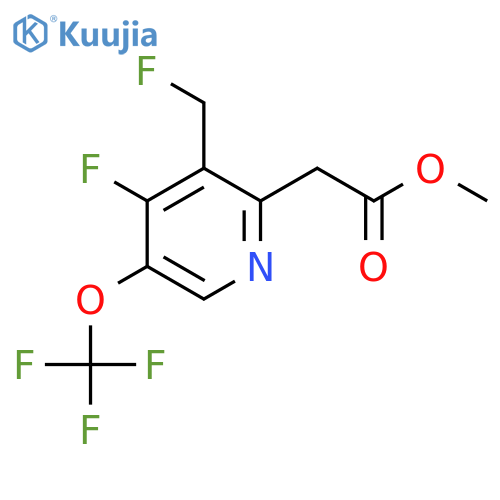Cas no 1804475-92-0 (Methyl 4-fluoro-3-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate)

1804475-92-0 structure
商品名:Methyl 4-fluoro-3-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate
CAS番号:1804475-92-0
MF:C10H8F5NO3
メガワット:285.167440414429
CID:4830792
Methyl 4-fluoro-3-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-fluoro-3-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate
-
- インチ: 1S/C10H8F5NO3/c1-18-8(17)2-6-5(3-11)9(12)7(4-16-6)19-10(13,14)15/h4H,2-3H2,1H3
- InChIKey: VOVGCHJERFKVNL-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CN=C(CC(=O)OC)C=1CF)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 312
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 2.1
Methyl 4-fluoro-3-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029097150-1g |
Methyl 4-fluoro-3-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate |
1804475-92-0 | 97% | 1g |
$1,460.20 | 2022-04-02 |
Methyl 4-fluoro-3-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate 関連文献
-
1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
1804475-92-0 (Methyl 4-fluoro-3-(fluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate) 関連製品
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
